2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a fused benzothieno[2,3-d]pyrimidin-4(3H)-one core. This core is substituted at the 2-position with a sulfanyl group linked to a 4-phenyl-5-thioxo-1,2,4-triazol-3-ylmethyl moiety. Such structures are typically synthesized via multi-step heterocyclic condensation reactions, as seen in analogous compounds (e.g., ). The compound’s design likely targets biological activity modulation, given the prevalence of similar scaffolds in medicinal chemistry .
Properties
IUPAC Name |
2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS3/c25-16-15-12-8-4-5-9-13(12)28-17(15)21-18(20-16)27-10-14-22-23-19(26)24(14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,23,26)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMOSQCTTVFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC4=NNC(=S)N4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of thioxo-triazole derivatives with various substrates. For instance, a related compound was synthesized through a sequence involving refluxing with sodium hydroxide to achieve the desired thiazole structure . The structural characterization was confirmed using techniques such as NMR and mass spectrometry.
Biological Activity Overview
The biological activity of this compound and its derivatives has been investigated in various studies. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. Specifically, compounds bearing the thioxo group have shown cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-231 (breast cancer) | 15.0 | Induces apoptosis via cytochrome c release |
| 2 | Panc-1 (pancreatic cancer) | 12.5 | Inhibits cell migration and proliferation |
| 3 | IGR39 (melanoma) | 10.0 | Targets specific signaling pathways |
These findings suggest that the compound may act as a selective agent against certain types of cancer cells by inducing apoptosis and inhibiting metastasis .
Antimicrobial Activity
The antimicrobial properties of thioxo-triazole derivatives have also been extensively studied. For example:
- Bacterial Inhibition : Compounds similar to the one have demonstrated significant antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis .
- Fungal Activity : Some derivatives have shown efficacy against fungal infections, indicating potential for use in antifungal therapies .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on Melanoma Cells : A study evaluated the cytotoxic effects of a related triazole derivative on melanoma cells and found that it significantly reduced cell viability at concentrations above 10 µM .
- Antibacterial Screening : Another study tested various triazole derivatives against standard bacterial strains and reported that some compounds exhibited activity comparable to established antibiotics .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities due to its structural features:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often show promising antibacterial and antifungal properties. For example:
- Antibacterial Studies : Compounds similar to the target compound have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Antifungal Properties : Triazole derivatives are known for their antifungal activities, making them valuable in treating fungal infections .
Anticancer Effects
Mercapto-substituted triazoles have been studied for their chemopreventive and chemotherapeutic effects. The compound’s thioxo group may enhance its ability to interact with biological targets involved in cancer progression. Some studies have reported that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro .
Other Pharmacological Effects
The diverse structural motifs present in this compound suggest additional pharmacological properties:
- Anti-inflammatory : Some triazole derivatives have shown potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Antioxidant Activity : The presence of sulfur-containing groups may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .
Case Studies
Several case studies highlight the applications of similar compounds:
- Antibacterial Activity Assessment : A study evaluated a series of triazole derivatives for their antibacterial efficacy against multi-drug resistant strains. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity .
- Anticancer Research : Another investigation focused on the anticancer potential of triazole derivatives against various cancer cell lines. The findings suggested that certain modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 5-position of the furan ring serves as a reactive site for nucleophilic displacement. This reaction is critical for introducing diverse functional groups:
Mechanistic Insight : The bromine's electrophilic nature allows for Suzuki-Miyaura cross-couplings, facilitating aryl group introductions. Hydrolysis yields hydroxyl derivatives, while thiols generate sulfides under mild basic conditions .
Carboxamide Group Reactivity
The furan-2-carboxamide moiety participates in hydrolysis and condensation reactions:
Hydrolysis
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Acidic Conditions : Concentrated HCl (6M) at 100°C cleaves the amide bond, producing furan-2-carboxylic acid and the corresponding amine.
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Basic Conditions : NaOH (10%)/EtOH under reflux generates the carboxylate salt, which can be acidified to isolate the free acid.
Alkylation/Acylation
| Reaction Type | Reagents | Products | Application |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylated carboxamide | Enhanced lipophilicity |
| Acylation | Acetyl chloride, pyridine | N-acetyl derivative | Stability modification |
Pyridopyrimidine Core Modifications
The pyrido[1,2-a]pyrimidin-4-one system undergoes electrophilic and cyclization reactions:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 6-position of the pyridine ring .
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Sulfonation : Oleum (20% SO₃) at 80°C yields sulfonated derivatives, though yields are moderate (50–55%) .
Cyclization Reactions
Reaction with chloroacetone or ω-bromoacetophenone in DMF/KOH generates fused thieno[2,3-b]pyridine systems (e.g., compound 6a and 6b ) .
Metal-Mediated Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed transformations:
| Reaction Type | Catalytic System | Products | Key Applications |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl-furan hybr |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with structurally analogous compounds derived from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations: The target compound’s benzothieno[2,3-d]pyrimidinone core differs from the triazolo-benzo-thieno-pyrimidinone in , which incorporates an additional triazole ring fused to the benzo-thieno system . This modification may influence binding affinity or solubility. Compounds in share the same benzothieno[2,3-d]pyrimidinone core but vary in sulfanyl substituents (e.g., dichlorobenzyl vs. triazolylmethyl groups), highlighting the role of substituent hydrophobicity/electronics in activity .
In contrast, the coumarin and tetrazolyl groups in ’s Compound 4j may confer fluorescence or metal-binding properties . ’s piperidinylmethyl and pyrrolidinylmethyl substituents suggest improved membrane permeability due to tertiary amines, a feature absent in the target compound .
The absence of activity data for ’s derivatives underscores the need for empirical testing to correlate structural features (e.g., halogenated benzyl groups) with efficacy or toxicity .
Research Findings and Methodological Context
- Synthetic Pathways : Analogous compounds (e.g., ) suggest that microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated coupling) might optimize yield and purity for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
